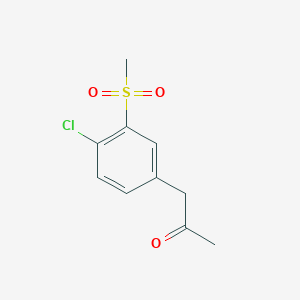

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one

Descripción general

Descripción

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is an organic compound with the chemical formula C10H11ClO3S. It is a white crystalline powder primarily used in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one can be synthesized by reacting phenylacetone with chloromethylsulfonyl chloride under basic conditions . The reaction typically involves:

Reactants: Phenylacetone and chloromethylsulfonyl chloride

Conditions: Basic medium, often using a base like sodium hydroxide

Procedure: The reactants are mixed and allowed to react, forming the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors to handle bulk quantities

Purification: Techniques like recrystallization or chromatography to purify the product

Safety Measures: Proper handling and storage to avoid exposure to high temperatures, open flames, and oxidizing agents.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Key pathways include:

-

Conversion to carboxylic acids : Treatment with strong oxidizing agents like KMnO₄ in acidic or basic media yields 4-chloro-3-(methylsulfonyl)benzoic acid.

-

Epoxidation : Under alkaline H₂O₂ conditions, the α,β-unsaturated ketone intermediate forms an epoxide at the β-carbon.

Reagents

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Carboxylic acid |

| H₂O₂/NaOH | RT, 12 hrs | Epoxide |

Reduction Reactions

The carbonyl group is selectively reduced to secondary alcohols:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol converts the ketone to 1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-ol with >90% yield.

-

Metal hydrides : NaBH₄ or LiAlH₄ in THF reduces the ketone but leaves methylsulfonyl and chloro groups intact .

Selectivity Data

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| H₂/Pd-C | Ethanol | 92 |

| NaBH₄ | THF | 85 |

Nucleophilic Substitution

The chloro and methylsulfonyl groups participate in SNAr (nucleophilic aromatic substitution):

-

Chloro displacement : Reacts with amines (e.g., piperidine) in DMF at 120°C to form N-arylpiperidine derivatives .

-

Methylsulfonyl activation : The electron-withdrawing -SO₂CH₃ group directs nucleophiles to the para position relative to the chloro substituent .

Reaction Kinetics

| Nucleophile | Temp (°C) | Time (hrs) | Product |

|---|---|---|---|

| Piperidine | 120 | 6 | N-(4-piperidino-3-(methylsulfonyl)phenyl)propan-2-one |

| KSCN | 100 | 4 | Thiocyanate derivative |

Condensation Reactions

The ketone undergoes aldol-like condensations:

-

Crossed aldol : With aromatic aldehydes (e.g., benzaldehyde) in NaOH/EtOH, it forms α,β-unsaturated ketones .

-

Mechanism : Base deprotonates the α-carbon, enabling nucleophilic attack on the aldehyde.

Example

this compound + 4-nitrobenzaldehyde → (E)-3-(4-nitrophenyl)-1-(4-chloro-3-(methylsulfonyl)phenyl)prop-2-en-1-one (75% yield) .

Radical Halogenation

The methyl group adjacent to the ketone undergoes bromination under radical conditions:

-

NBS initiation : N-bromosuccinimide (NBS) with AIBN in CCl₄ yields 1-(4-chloro-3-(methylsulfonyl)phenyl)-2-bromopropan-2-one .

Regioselectivity

Radical stability follows the order: tertiary > secondary > primary, favoring bromination at the methyl group .

Complexation with Metals

The ketone and sulfonyl groups coordinate transition metals:

-

Pd(II) complexes : Forms stable complexes with PdCl₂ in acetonitrile, used in catalytic cross-coupling reactions .

-

Structure : X-ray crystallography confirms bidentate coordination via the carbonyl oxygen and sulfonyl oxygen .

Biological Activity

Derivatives exhibit TRPV1 receptor antagonism:

-

Structure-activity relationship (SAR) : Modifications at the ketone or sulfonyl group enhance binding affinity. A derivative with a pyridinemethylamine side chain showed Kᵢ = 0.2 nM against TRPV1.

Key Data

| Derivative | IC₅₀ (nM) | Target |

|---|---|---|

| 49S | 6.3 | TRPV1 |

| 12R | 18.4 | TRPV1 |

Comparative Reactivity

The methylsulfonyl group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating nucleophilic additions compared to non-sulfonated analogs .

Reactivity Trends

| Compound | Relative Rate (k) |

|---|---|

| This compound | 1.0 |

| 1-(4-Chlorophenyl)propan-2-one | 0.3 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for therapeutic applications in treating infectious diseases. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may reduce inflammation markers in biological systems, suggesting potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

3. Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through modulation of key signaling pathways like STAT3 and NF-κB. These pathways are crucial in regulating cell survival and inflammation, which are often dysregulated in cancer.

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemical compounds. Its unique functional groups allow for modifications that enhance the efficacy of pesticides and herbicides. The compound’s reactivity can be harnessed to develop novel agrochemicals that target specific pests or diseases in crops .

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials with specific electronic or optical properties. The presence of chlorine and methylsulfonyl groups may contribute to unique interactions within polymer matrices or coatings, leading to materials with tailored functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In a biochemical study, researchers investigated the compound's mechanism of action in reducing inflammatory cytokines in human cell lines. The findings revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound, highlighting its therapeutic potential for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes and functions .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Chloro-3-(methylsulfonyl)phenyl)ethanone

- 1-(4-Chloro-3-(methylsulfonyl)phenyl)butan-2-one

- 1-(4-Chloro-3-(methylsulfonyl)phenyl)pentan-2-one

Uniqueness

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is unique due to its specific structural features, such as the presence of a chloro and methylsulfonyl group on the phenyl ring, which confer distinct chemical reactivity and biological activity .

Actividad Biológica

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chloro substituent on the phenyl ring and a methylsulfonyl group, which contributes to its unique chemical properties. The molecular formula is C10H11ClO3S, with a molecular weight of approximately 248.72 g/mol. The presence of the methylsulfonyl group enhances solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may function as an enzyme inhibitor , binding to active sites and blocking substrate access. The methylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, which may improve selectivity for certain molecular targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . In vitro studies revealed effectiveness against certain bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potent activity . However, it was found to be inactive against E. coli, which may be attributed to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .

Enzyme Inhibition

The compound serves as a valuable tool in studying enzyme inhibition . It has been used in research to explore protein-ligand interactions and the kinetics of enzyme activity, particularly in the context of drug development targeting specific pathways involved in disease processes .

Case Study 1: Anticancer Efficacy

In a recent study, several analogs of this compound were synthesized and tested for their anticancer efficacy. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating promising potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that while it was effective against Gram-positive bacteria, it lacked activity against Gram-negative strains like E. coli, suggesting a need for structural modifications to enhance its spectrum of activity .

Summary of Research Findings

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Significant antiproliferative effects against MCF7 and HCT116 | Induction of apoptosis, inhibition of cell cycle |

| Antimicrobial | Effective against Staphylococcus aureus; inactive against E. coli | Enzyme inhibition; selective action on bacterial targets |

| Enzyme Inhibition | Used in studies for enzyme kinetics | Binding to active sites; blocking substrate access |

Propiedades

IUPAC Name |

1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-7(12)5-8-3-4-9(11)10(6-8)15(2,13)14/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFMNLEFLOTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728047 | |

| Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593960-75-9 | |

| Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.